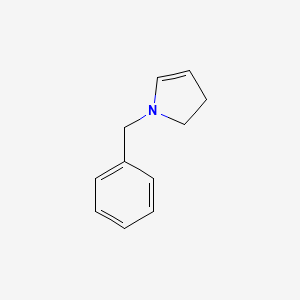

1-Benzyl-2,3-dihydro-1H-pyrrole

説明

Contextualization within the Pyrroline (B1223166) and Dihydropyrrole Family

The term "pyrroline" refers to a class of heterocyclic organic compounds that are partially saturated derivatives of pyrrole (B145914). wikipedia.org Depending on the location of the double bond within the five-membered ring, three isomers of pyrroline exist: 1-pyrroline, 2-pyrroline, and 3-pyrroline. 1-Benzyl-2,3-dihydro-1H-pyrrole is specifically a derivative of 2-pyrroline (also known as 2,3-dihydro-1H-pyrrole), where the double bond is between carbons 4 and 5. guidechem.comchemicalbook.com Dihydropyrroles, as the name suggests, contain one double bond in the pyrrole ring. The fully saturated ring is known as pyrrolidine (B122466). wikipedia.org The N-substituent, in this case, a benzyl (B1604629) group, imparts specific properties to the molecule, influencing its stereochemistry and reactivity in various chemical transformations.

| Property | Value |

| Molecular Formula | C11H13N |

| IUPAC Name | 1-benzyl-2,3-dihydro-1H-pyrrole |

| Synonyms | N-Benzyl-2-pyrroline |

| CAS Number | 72219-12-6 |

Historical Overview of Research on the 2,3-dihydro-1H-pyrrole Scaffold

Research into pyrroline chemistry dates back to the early 20th century, with significant progress in understanding their formation and reactivity. acs.org Early synthetic methods for pyrroline scaffolds often involved cyclization reactions of amino ketones or the reduction of pyrroles. The development of synthetic routes to the 2,3-dihydropyrrole core has been an area of continuous interest due to the prevalence of this structural unit in natural products and pharmacologically active compounds. researchgate.net Over the years, various synthetic strategies have been developed, including intramolecular cyclizations and, more recently, transition metal-catalyzed reactions. These methods have allowed for greater control over the substitution patterns and stereochemistry of the resulting dihydropyrrole ring.

Current Research Landscape and Emerging Trends for N-Benzyl Dihydropyrroles

The N-benzyl group in 1-benzyl-2,3-dihydro-1H-pyrrole serves as a versatile protecting group and a functional handle for further chemical modifications. Current research often utilizes N-substituted dihydropyrroles as key intermediates in the synthesis of complex alkaloids and other nitrogen-containing heterocyclic systems.

One of the prominent areas of research involves the use of N-benzyl dihydropyrroles in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of azomethine ylides generated from compounds like N-(methoxymethyl)-N-(trimethylsilyl)benzylamine with various dipolarophiles leads to the formation of N-benzyl-2,5-dihydro-1H-pyrrole derivatives. rsc.org These reactions are valuable for constructing highly substituted pyrrolidine rings, which are core structures in many bioactive molecules. rsc.org

Furthermore, N-benzyl dihydropyrroles are employed as precursors in the synthesis of fused heterocyclic systems. For example, they can be involved in tandem reactions to create polyannular scaffolds like tetrahydropyrroloquinazolines. nih.gov Modern synthetic methods, such as ring-closing metathesis and various catalytic cyclization reactions, have expanded the toolkit for creating diverse N-benzyl dihydropyrrole derivatives with high efficiency and selectivity. organic-chemistry.org The ongoing exploration of these compounds is driven by the continuous search for novel therapeutic agents and functional materials. researchgate.net

特性

IUPAC Name |

1-benzyl-2,3-dihydropyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-4,6-8H,5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPMZBKVHFSIAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Benzyl 2,3 Dihydro 1h Pyrrole and Its Substituted Derivatives

Strategies for Constructing the 2,3-dihydro-1H-pyrrole Ring System

The construction of the 2,3-dihydropyrrole ring, also known as a 2-pyrroline, can be achieved through various modern synthetic methods, including cycloaddition reactions, annulation strategies, and tandem or cascade reaction sequences. These approaches offer efficient pathways to functionalized dihydropyrroles from readily available starting materials.

Cycloaddition reactions are powerful tools for the stereoselective synthesis of cyclic compounds. In the context of 2,3-dihydropyrrole synthesis, [3+2] cycloadditions are particularly prominent.

One notable example involves the 1,3-dipolar cycloaddition of azomethine ylides with alkynes. For instance, new series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines have been synthesized via the 1,3-dipolar cycloaddition of acetylenic dipolarophiles with an azomethine ylide generated in situ from N-(methoxymethyl)-N-(trimethylsilyl)benzylamine. Another approach utilizes the dearomative 1,3-dipolar cycloaddition of 1-Boc-pyrroles with in situ generated silver α-bromo alkylidenenitronates, yielding dihydro-pyrrolo[2,3-d]isoxazole-2-oxides, which can be further elaborated to functionalized 2,3-dihydropyrroles.

Phosphonite-mediated 1,3-dipolar cycloadditions provide a route to polycyclic 2-pyrrolines from imines, acid chlorides, and alkenes. This method proceeds through phosphorus-containing 1,3-dipoles that undergo cycloaddition with high stereo- and regioselectivity. The Van Leusen reaction, a "formal" [2+3] cycloaddition using p-tosylmethyl isocyanide (TosMIC), allows for the synthesis of 3-(substituted aroyl)-4-heteroaryl pyrrole (B145914) derivatives from electron-deficient olefins.

A summary of representative cycloaddition reactions for dihydropyrrole synthesis is presented in the table below.

| Reaction Type | Reactants | Key Features |

| 1,3-Dipolar Cycloaddition | Azomethine ylides and acetylenic dipolarophiles | In situ generation of the dipole. |

| Dearomative [3+2] Cycloaddition | 1-Boc-pyrroles and silver α-bromo alkylidenenitronates | Proceeds under very mild conditions. |

| Phosphonite-Mediated [3+2] Cycloaddition | Imines, acid chlorides, and alkenes | High stereo- and regioselectivity. |

| Van Leusen Reaction ([2+3] Cycloaddition) | p-Tosylmethyl isocyanide (TosMIC) and electron-deficient olefins | Formal cycloaddition leading to highly substituted pyrroles. |

Annulation reactions, which involve the formation of a new ring onto a pre-existing molecule, are also effective for constructing the 2,3-dihydropyrrole framework. These strategies often involve sequential bond-forming events.

For example, substrate-controlled regiodivergent [3+3] and [4+2] annulation reactions of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles have been developed to furnish fused dihydropyrrolidone derivatives with excellent stereoselectivities. The [3+3] annulation pathway is proposed to proceed through a vinylogous Michael addition followed by an intramolecular aldol cyclization.

Reductive annulation strategies have also been employed. The reduction of 2-nitrostyrenes can trigger the formation of carbon-nitrogen bonds and provide opportunities for annulation and heteroannulation, leading to the synthesis of various N-heterocycles. Additionally, sequential [3+2] annulation reactions of prop-2-ynylsulfonium salts and hydrazonyl chlorides have been developed for the synthesis of functionalized pyrazoles, showcasing the versatility of this approach for constructing five-membered heterocycles.

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer high atom and step economy. These processes are increasingly applied to the synthesis of complex molecules, including 2,3-dihydropyrroles.

A palladium-catalyzed cascade metallo-ene/metallo-carbene coupling reaction has been developed to produce 2,3-dihydropyrrole derivatives in high yields. This transformation constructs two new carbon-carbon bonds in one pot. Another efficient method involves an iodine-promoted tandem Michael/cyclization sequence of chalcones and β-enamine ketones or esters, affording polysubstituted trans-2,3-dihydropyrroles in moderate to excellent yields under mild conditions.

Furthermore, rhodium(I)-catalyzed hydroacylation reactions of aldehydes and allylic amines can deliver functionalized dihydropyrroles. These reactions can be combined in a cascade process with a Suzuki-type coupling to achieve a three-component assembly of highly substituted pyrroles.

Functionalization and Derivatization Approaches

Once the 2,3-dihydropyrrole ring is constructed, further functionalization is often necessary to achieve the desired target molecule. This includes the introduction of the N-benzyl group and regioselective modifications of the dihydropyrrole ring.

The N-benzyl group is a common substituent in pharmacologically active compounds and can be introduced through various N-benzylation methods. Traditional methods often involve the deprotonation of the pyrrole nitrogen followed by reaction with a benzyl (B1604629) halide.

More modern and milder methods are also available. For instance, N-benzylation can be achieved using benzyl alcohol in the presence of a palladium catalyst, a process that can be accelerated by the presence of water. Another approach utilizes 2-benzyloxy-1-methylpyridinium triflate, a stable, neutral organic salt that converts alcohols into benzyl ethers upon warming, which can be adapted for N-benzylation. A noteworthy debenzylation method, which is the reverse reaction, uses potassium tert-butoxide/DMSO and oxygen, offering a base-promoted alternative to traditional reductive or acidic deprotection.

The regioselective functionalization of the 2,3-dihydropyrrole ring allows for the introduction of various substituents at specific positions, which is crucial for tuning the biological activity of the molecule.

Palladium-catalyzed reactions have been instrumental in this area. For example, a palladium-catalyzed intramolecular amination of alkenes allows for the synthesis of versatile dihydropyrrole derivatives with retention of the olefin functionality. Furthermore, the pyrrole ring itself can act as a directing group in Pd(II)-catalyzed ortho-functionalization of C(sp2)-H bonds. This has been demonstrated in the ortho-alkylation and benzylation of 2-phenylpyrroles, where the palladium precoordinates to the pyrrole, enabling a regioselective attack on the benzene ring.

The unique terminal alkene in some dihydropyrrole derivatives, formed through specific synthetic routes, is one of the most easily functionalized groups, providing a handle for further transformations into more complex molecules.

Catalytic Approaches in 1-Benzyl-2,3-dihydro-1H-pyrrole Synthesis

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone in modern organic synthesis, and its application to the formation of dihydropyrroles is well-documented. rsc.org These catalysts are instrumental in developing new and highly efficient synthetic processes. mdpi.com A range of transition metals, including palladium, rhodium, ruthenium, and cobalt, have been utilized in the synthesis of various heterocyclic compounds. rsc.org

For instance, a stereoselective method for the synthesis of trans-2,3-disubstituted 2,3-dihydropyrroles utilizes N-sulfonyl-1,2,3-triazoles prepared from terminal alkynes, which then generate α-imino rhodium carbene complexes. acs.org These complexes, when combined with α,β-unsaturated aldehydes, yield the desired dihydropyrroles. acs.org This method can also be applied in a one-pot process starting directly from terminal alkynes. acs.org Another example is the rhodium(II)-catalyzed transannulation of N-sulfonyl-1,2,3-triazoles with alkenes, which produces 2,3-dihydropyrroles in yields ranging from 13–76%. acs.org

Gold catalysts have also proven effective. A direct gold-catalyzed 5-endo-dig cycloisomerization of chiral homopropargyl sulfonamides has been developed to access a range of enantioenriched 2,3-dihydropyrroles. researchgate.net This anti-Markovnikov addition is facilitated by a catalytic base, which suppresses undesired dimerization. researchgate.net

The following table provides examples of transition metal-catalyzed syntheses of dihydropyrroles.

| Catalyst System | Substrates | Product Type | Key Features | Reference |

| Rhodium Carbene | N-Sulfonyl-1,2,3-triazoles, α,β-Unsaturated Aldehydes | trans-2,3-disubstituted 2,3-dihydropyrroles | Stereoselective, One-pot potential | acs.org |

| Rhodium(II) | N-Sulfonyl-1,2,3-triazoles, Alkenes | 2,3-Dihydropyrroles | Transannulation reaction, 13-76% yield | acs.org |

| Gold | Chiral Homopropargyl Sulfonamides | Enantioenriched 2,3-dihydropyrroles | anti-Markovnikov addition, Cycloisomerization | researchgate.net |

| Scandium(III) | Cyclopropyl Ketones, Primary Amines | Chiral 2,3-dihydropyrroles | Asymmetric ring-opening/cyclization | nih.gov |

Organocatalysis and Biocatalysis in Dihydropyrrole Formation

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, utilizing small organic molecules to catalyze transformations with high stereocontrol. researchgate.net This approach avoids the use of potentially toxic and expensive metals. For the synthesis of dihydropyrroles, organocatalytic formal [3+2] cycloaddition reactions have been developed. For example, the reaction of isocyanoesters and nitroalkenes, catalyzed by a suitable organocatalyst, can lead to the asymmetric construction of dihydropyrroles. rsc.org The mechanism involves the activation of the isocyanoester's α-carbon, which then undergoes an enantioselective Michael addition to the nitroalkene, followed by intramolecular cyclization. rsc.org

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers advantages such as high selectivity and mild reaction conditions, often in aqueous media. dtu.dk While direct biocatalytic routes to 1-benzyl-2,3-dihydro-1H-pyrrole are less common, the principles of biocatalysis are being increasingly applied to the synthesis of N-heterocycles. nih.gov For instance, polypyrrole has been synthesized in high yield using a biocatalytic method with horseradish peroxidase in a mild aqueous medium. nih.gov This indirect method utilizes a mediator that is enzymatically oxidized to a radical cation, which then chemically oxidizes pyrrole to initiate polymerization. nih.gov Such approaches highlight the potential for developing enzymatic methods for the synthesis of dihydropyrrole derivatives.

Catalyst-Free and Solvent-Free Methodologies (e.g., Ball Milling)

In the quest for more sustainable and environmentally friendly synthetic methods, catalyst-free and solvent-free approaches have gained significant attention. An efficient synthesis of fully substituted 2,3-dihydropyrroles has been achieved through a catalyst-free, three-component reaction of amines, aromatic aldehydes, and α-ketoamides. rsc.org This atom-economical reaction is highly stereoselective and produces the desired heterocycles in a single step. rsc.org

Ball milling , a mechanochemical technique, has proven to be a simple, economical, and eco-friendly process for synthesizing various N-heterocyclic compounds. researchgate.netnih.gov This method often proceeds under solvent-free conditions, with short reaction times and high yields. mdpi.comrsc.org The application of ball milling in organic synthesis is a growing field, offering a green alternative to conventional solution-based reactions. nih.govmdpi.com For example, a one-pot multi-component mechanosynthesis of polysubstituted trans-2,3-dihydropyrroles has been developed using ball-milling conditions. researchgate.net This method features short reaction times, mild conditions, a broad substrate scope, and the feasibility of large-scale synthesis. researchgate.net

Molecular Iodine Catalysis in Dihydropyrrole Synthesis

Molecular iodine has been recognized as an efficient and versatile catalyst for various organic transformations, including the synthesis of N-heterocycles. nih.gov Iodine-catalyzed reactions often proceed under mild conditions and offer a cost-effective and less toxic alternative to metal catalysts.

A notable application is the iodine-promoted tandem Michael/cyclization sequence for the synthesis of polysubstituted trans-2,3-dihydropyrroles from chalcones and β-enamine ketones or esters. acs.org This methodology provides moderate to excellent yields of the desired products under mild reaction conditions. acs.org Additionally, molecular iodine can catalyze one-pot multicomponent reactions for the synthesis of complex heterocyclic systems. rsc.org The 5-endo-dig-iodocyclization of 2-alkynylphenols with iodine is another example of its utility in forming heterocyclic rings. mdpi.com

Stereoselective Synthesis of Chiral 1-Benzyl-2,3-dihydro-1H-pyrrole Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a significant challenge in organic chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral product. du.ac.in Chiral dihydropyrroles are valuable scaffolds in biologically important compounds and serve as key building blocks in the synthesis of more complex molecules. thieme-connect.com

A notable method for the asymmetric synthesis of 2,3-dihydropyrroles involves the ring-opening/cyclization of cyclopropyl ketones with primary amines, catalyzed by a chiral N,N'-dioxide–scandium(III) complex. nih.govthieme-connect.com This reaction proceeds via a kinetic resolution process and affords the products in excellent enantioselectivities (up to 97% ee) and yields (up to 98%) under mild conditions. nih.gov This protocol is applicable to a broad range of cyclopropyl ketones and primary amines. nih.gov

Organocatalysis also provides a powerful platform for the enantioselective synthesis of dihydropyrroles. For instance, the formal [3+2] cycloaddition reaction between isocyanoesters and nitroalkenes can be catalyzed by chiral organocatalysts to produce chiral dihydropyrroles with high enantioselectivity. rsc.org

The following table highlights key findings in the stereoselective synthesis of chiral 2,3-dihydropyrrole derivatives.

| Method | Catalyst/Reagent | Substrates | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Asymmetric Ring-Opening/Cyclization | Chiral N,N'-dioxide/Scandium(III) complex | Cyclopropyl Ketones, Primary Amines | Chiral 2,3-dihydropyrroles | Up to 97% | Up to 98% | nih.gov |

| Organocatalytic Formal [3+2] Cycloaddition | Chiral Organocatalyst | Isocyanoesters, Nitroalkenes | Chiral Dihydropyrroles | High | - | rsc.org |

| Gold-Catalyzed Cycloisomerization | Gold catalyst with catalytic base | Chiral Homopropargyl Sulfonamides | Enantioenriched 2,3-dihydropyrroles | - | - | researchgate.net |

Asymmetric Induction in Cyclization Reactions

Asymmetric induction during the cyclization step is a powerful strategy for establishing chirality in the 2,3-dihydropyrrole core. A notable example is the catalytic asymmetric ring-opening and cyclization of cyclopropyl ketones with primary amines.

Researchers have developed a highly efficient method using a chiral N,N'-dioxide–scandium(III) complex as the catalyst. nih.gov This process involves the reaction of various cyclopropyl ketones with primary amines, such as benzylamine, to afford chiral 2,3-dihydropyrroles in high yields and with excellent enantioselectivities. nih.gov The reaction proceeds under mild conditions and demonstrates broad substrate scope, accommodating a range of substituents on both the cyclopropyl ketone and the amine. nih.gov

The proposed mechanism involves the coordination of the scandium(III) catalyst to the cyclopropyl ketone, facilitating a nucleophilic attack by the primary amine. This leads to the opening of the cyclopropane ring, followed by an intramolecular cyclization that forges the dihydropyrrole ring. The chiral ligand on the scandium catalyst directs the approach of the nucleophile, thereby controlling the stereochemical outcome of the reaction and leading to the formation of a single enantiomer of the product in high excess. This method achieves kinetic resolution of 2-substituted cyclopropyl ketones while producing the desired chiral heterocycles. nih.gov

Table 1: Asymmetric Ring-Opening/Cyclization of Cyclopropyl Ketones with Benzylamine

| Entry | R¹ (in Cyclopropyl Ketone) | R² (in Cyclopropyl Ketone) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | H | 95 | 96 |

| 2 | 4-Methylphenyl | H | 98 | 97 |

| 3 | 4-Methoxyphenyl | H | 96 | 95 |

| 4 | 4-Chlorophenyl | H | 92 | 96 |

| 5 | 2-Naphthyl | H | 94 | 95 |

| 6 | Methyl | H | 85 | 90 |

| 7 | Phenyl | Methyl | 93 (for product) | 94 (for product) |

Data derived from a study on the asymmetric synthesis of 2,3-dihydropyrroles. nih.gov

Diastereoselective and Enantioselective Methodologies

Beyond inducing chirality during cyclization, other methodologies have been established that offer high diastereoselectivity and enantioselectivity in the synthesis of polysubstituted dihydropyrroles.

One highly effective and atom-economical approach is a catalyst-free, three-component reaction involving an amine, an aromatic aldehyde, and an α-ketoamide. rsc.org This reaction, when conducted with benzylamine, a substituted benzaldehyde, and N-phenyl-2-oxo-2-phenylacetamide, proceeds smoothly to generate highly functionalized 2,3-dihydro-1H-pyrroles. The reaction is noted for its high stereoselectivity, typically yielding a single diastereomer of the product. This method allows for the rapid construction of complex dihydropyrrole structures from simple, readily available starting materials in a single step. rsc.org

The reaction is believed to proceed through an initial condensation of the benzylamine and the aromatic aldehyde to form an imine. Concurrently, the α-ketoamide can form an enamine. A subsequent cascade of reactions, including a Mannich-type addition and intramolecular cyclization, leads to the final, highly substituted dihydropyrrole product. The stereochemical outcome is dictated by the sterically favored transition states during the C-C and C-N bond-forming steps.

Table 2: Catalyst-Free Three-Component Synthesis of Substituted 1-Benzyl-2,3-dihydro-1H-pyrroles

| Entry | R (in Aldehyde) | Product Yield (%) | Diastereomeric Ratio (dr) |

| 1 | Phenyl | 92 | >99:1 |

| 2 | 4-Nitrophenyl | 95 | >99:1 |

| 3 | 4-Chlorophenyl | 90 | >99:1 |

| 4 | 4-Methylphenyl | 88 | >99:1 |

| 5 | 2-Thienyl | 85 | >99:1 |

Data derived from a study on the catalyst-free synthesis of functionalized 2,3-dihydropyrroles. rsc.org

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are powerful tools in asymmetric synthesis, where a chiral molecule is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The use of N-tert-butanesulfinamide, often referred to as Ellman's auxiliary, is a prominent strategy for the asymmetric synthesis of chiral amines and nitrogen-containing heterocycles. osi.lvnih.gov

This methodology can be effectively applied to the synthesis of chiral 2,3-dihydropyrrole derivatives. The general approach involves the following key steps:

Condensation: An appropriate ketone or aldehyde precursor is condensed with enantiopure (R)- or (S)-N-tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. This step establishes a chiral control element in the substrate. osi.lv

Diastereoselective Addition: A nucleophile, such as an organometallic reagent, is added to the sulfinyl imine. The bulky tert-butylsulfinyl group effectively shields one face of the C=N double bond, directing the nucleophile to the opposite face with high diastereoselectivity. nih.gov This step creates a new stereocenter with a predictable configuration.

Cyclization and Auxiliary Removal: The resulting intermediate, now containing the desired stereochemistry, can be elaborated and cyclized to form the dihydropyrrole ring. The synthesis is completed by the removal of the chiral auxiliary, typically under acidic conditions, which yields the final chiral product. nih.gov

This strategy offers excellent control over the absolute stereochemistry of the product, as both enantiomers of the chiral auxiliary are readily available, allowing for access to either enantiomer of the target dihydropyrrole. yale.edu

Table 3: Representative Scheme for Chiral Auxiliary-Mediated Synthesis

| Step | Description | Key Features |

| 1 | Condensation of a γ-keto ester with (R)-N-tert-butanesulfinamide. | Forms a chiral N-sulfinyl imine intermediate. |

| 2 | Diastereoselective reduction of the imine (e.g., using L-Selectride). | The auxiliary directs the hydride attack, creating a chiral amine with high dr. |

| 3 | Intramolecular cyclization followed by N-benzylation. | Forms the 1-benzyl-2,3-dihydropyrrole ring. |

| 4 | Removal of the tert-butanesulfinyl auxiliary. | Mild acidic conditions cleave the auxiliary, yielding the final chiral product. |

Reactivity and Transformational Chemistry of 1 Benzyl 2,3 Dihydro 1h Pyrrole

Electrophilic and Nucleophilic Reactions of the Dihydropyrrole Core

The 2,3-dihydro-1H-pyrrole ring system functions primarily as a nucleophile. The nitrogen atom's lone pair of electrons is in conjugation with the C=C double bond, creating an electron-rich enamine system. This electronic configuration makes the C4 carbon atom particularly susceptible to attack by electrophiles.

While specific reactions on the unsubstituted 1-benzyl-2,3-dihydro-1H-pyrrole are not extensively detailed, the reactivity can be inferred from related systems. For instance, the condensation of 2-methoxy-Δ¹-pyrroline with activated phenylacetonitriles proceeds through the nucleophilic character of the pyrroline (B1223166). rsc.org This reaction leads to the formation of α-aryl-α-pyrrolidin-2-ylideneacetonitriles, highlighting the nucleophilicity of the carbon atom beta to the nitrogen. rsc.org

In more complex, related structures such as 1H-pyrrole-2,3-diones, the pyrrole (B145914) core is subject to nucleophilic attack, particularly at the carbonyl carbons. acgpubs.orgbeilstein-journals.org The reaction of 4-aroyl-5-aryl-2,3-dihydro-1H-furan-2,3-diones with amines or ureas can lead to the formation of 1H-pyrrole-2,3-dione derivatives. acgpubs.org These diones can then react further with nucleophiles like 1,2-phenylenediamines, which attack the carbonyl carbons at the C2 and C3 positions, leading to ring-opening and subsequent formation of new heterocyclic systems like quinoxalinones. acgpubs.org This demonstrates the susceptibility of the pyrrole ring carbons to nucleophilic attack when activated by electron-withdrawing groups.

Reactions Involving the Double Bond within the Pyrroline Ring

The endocyclic double bond in 1-benzyl-2,3-dihydro-1H-pyrrole is the primary site for a variety of addition and cycloaddition reactions. Its enamine character makes it electron-rich and reactive towards electrophiles and dipolarophiles.

A significant transformation is the 1,3-dipolar cycloaddition reaction. Azomethine ylides, generated in situ from the reaction of N-(methoxymethyl)-N-(trimethylsilyl)benzylamine with a Lewis acid, can react with various dipolarophiles. When acetylenic compounds are used as dipolarophiles, this cycloaddition provides a direct route to synthesizing N-benzyl-2,5-dihydro-1H-pyrrole derivatives. rsc.org This reaction constructs the five-membered dihydropyrrole ring system, showcasing the utility of cycloaddition chemistry in accessing this scaffold. rsc.org

Furthermore, the double bond can participate in radical cyclizations. Although classified as a "disfavored" 5-endo-trig cyclization according to Baldwin's rules, conjugated 2-azaallyl radicals tethered to a ketene (B1206846) have been shown to undergo this pathway efficiently. acs.org This type of intramolecular transformation, initiated by UV light, generates functionalized 4-pyrrolin-3-ones, demonstrating that radical reactions of the double bond are feasible and synthetically valuable. acs.org

Functional Group Interconversions on the Benzyl (B1604629) Substituent

The benzyl group attached to the nitrogen atom offers a secondary site for chemical modification. The benzylic position (the CH₂ group attached to both the nitrogen and the phenyl ring) is particularly reactive due to the ability of the adjacent aromatic ring to stabilize radical, cationic, or anionic intermediates. wikipedia.org

Several key transformations can be performed on this benzylic group:

Oxidation to a Carbonyl: Under specific conditions, the benzylic methylene (B1212753) group can be oxidized to a ketone. Reagents like chromium trioxide in complex with 3,5-dimethylpyrazole (B48361) (CrO₃-dmpyz) or 2-iodoxybenzoic acid (IBX) in DMSO are effective for this selective oxidation. wikipedia.org

Benzylic Bromination: The Wohl-Ziegler reaction, which uses N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively brominate the benzylic C-H bond. wikipedia.org This introduces a leaving group at the benzylic position, enabling subsequent nucleophilic substitution reactions.

Table 1: Selected Functional Group Interconversions of the Benzyl Substituent

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator | Benzylic Bromide | wikipedia.org |

| Benzylic Oxidation | CrO₃-dmpyz or IBX/DMSO | Carbonyl (Ketone) | wikipedia.org |

| Full Oxidation | KMnO₄ or conc. HNO₃ | Carboxylic Acid | wikipedia.org |

Ring Expansion and Contraction Reactions Involving the 2,3-dihydro-1H-pyrrole System

The 2,3-dihydro-1H-pyrrole ring can be involved in rearrangements that lead to either an expansion into a larger ring or a contraction into a smaller one. These reactions are powerful tools for creating molecular complexity from accessible starting materials. wikipedia.orgetsu.eduntu.ac.uk

Ring Contraction: Ring contractions of heterocyclic systems containing the dihydropyrrole motif have been documented. A notable example is the nucleophile-induced ring contraction of aroylpyrrolo[2,1-c] rsc.orgwikipedia.orgbenzothiazinetriones. beilstein-journals.org In this process, a nucleophile (such as an amine or alcohol) attacks the C4 position of the fused ring system. beilstein-journals.orgresearchgate.net This induces cleavage of a sulfur-carbon bond, leading to the in-situ formation of a 1-(2-thiophenyl)pyrrole derivative. Subsequent intramolecular cyclization via attack of the newly formed thiol group onto the pyrrole-2,3-dione moiety, followed by a prototropic shift, results in a contracted pyrrolo[2,1-b] wikipedia.orgbeilstein-journals.orgbenzothiazole scaffold. beilstein-journals.org This demonstrates how the dihydropyrrole ring can facilitate a cascade reaction that results in a smaller, rearranged heterocyclic system.

Another relevant strategy is deaminative ring contraction, which has been applied to biaryl-linked dihydroazepines to synthesize polycyclic heteroaromatics. nih.gov This process involves the formation of a cyclic ammonium (B1175870) cation followed by a base-induced rearrangement, showcasing a pathway that could be conceptually applied to appropriately substituted dihydropyrrole systems. nih.gov

Ring Expansion: Ring expansion reactions, such as the Demyanov and Tiffeneau-Demjanov rearrangements, typically involve the formation of a carbocation adjacent to the ring, which triggers the migration of an endocyclic C-C bond to expand the ring. wikipedia.org For the 1-benzyl-2,3-dihydro-1H-pyrrole system, this could be envisioned by introducing a suitable leaving group on a substituent at the C2 or C5 position. For example, diazotization of an aminomethyl group on the ring could generate the required carbocation, potentially leading to a six-membered piperidine (B6355638) derivative. wikipedia.org

Mechanistic Investigations of Key Transformations

The mechanisms of several key reactions involving dihydropyrrole systems have been investigated, providing insight into their reactivity.

Mechanism of Nucleophile-Induced Ring Contraction: A plausible mechanism for the ring contraction of pyrrolo[2,1-c] rsc.orgwikipedia.orgbenzothiazines begins with the nucleophilic attack at an electrophilic carbon center of the thiazine (B8601807) ring. beilstein-journals.org This step leads to the opening of the six-membered ring, generating a 1-(2-thiophenyl)pyrrole intermediate. This intermediate then undergoes a rapid intramolecular cyclization, where the nucleophilic sulfur atom attacks an electrophilic carbon (e.g., a carbonyl group) on the pyrrole ring. The final step is a 1,3-prototropic shift to yield the stable, ring-contracted aromatic product. beilstein-journals.org

Mechanism of Deaminative Ring Contraction: In related seven-membered rings, a deaminative contraction has been shown to proceed through a specific cascade. nih.gov The process is initiated by the methylation of the tertiary amine of a biaryl-linked dihydroazepine, forming a cyclic ammonium salt. The introduction of a base then induces a acgpubs.orgwikipedia.org-Stevens rearrangement, which is followed by a dehydroamination step. This sequence effectively excises the nitrogen atom from the ring, leading to a contracted carbocyclic aromatic system. nih.gov

Mechanism of Cycloaddition: The 1,3-dipolar cycloaddition reaction to form the dihydropyrrole ring proceeds via a concerted [3+2] cycloaddition mechanism. An azomethine ylide (the 1,3-dipole) reacts with a dipolarophile (e.g., an alkyne). The reaction involves the simultaneous formation of two new sigma bonds, creating the five-membered heterocyclic ring in a single, stereospecific step. rsc.org

Applications in Chemical Research and Development of Advanced Materials

1-Benzyl-2,3-dihydro-1H-pyrrole as a Synthetic Precursor for Complex Molecules

The reactivity of the enamine-like double bond and the stability of the N-benzyl group render 1-Benzyl-2,3-dihydro-1H-pyrrole a key starting material for constructing more complex molecular architectures.

While direct, extensive documentation of 1-Benzyl-2,3-dihydro-1H-pyrrole as a direct precursor in the total synthesis of numerous natural products is specialized, its structural motif is central to the pyrrolidine (B122466) class of alkaloids. The synthesis of related N-substituted 2,3-dihydropyrroles serves as a strategy for accessing the core of various natural products. For instance, the synthesis of (S)-1-Boc-3,4-dihydropyrrole, a related compound, highlights the utility of this class of intermediates in constructing chiral building blocks for more complex molecules. The N-benzyl group in the title compound offers a stable, yet removable, protecting group that is advantageous in multi-step synthetic sequences.

1-Benzyl-2,3-dihydro-1H-pyrrole is a valuable intermediate for the synthesis of a variety of other heterocyclic systems. Its enamine functionality allows for reactions such as alkylations, acylations, and cycloadditions at the C3 position, leading to the formation of more complex pyrrolidine derivatives. Furthermore, the dihydro-pyrrole ring can be a precursor to fully aromatic pyrroles or saturated pyrrolidines through oxidation or reduction, respectively.

One significant application is in the synthesis of substituted pyrrolidines, which are core structures in many biologically active compounds. For example, the reaction of enamines like 1-Benzyl-2,3-dihydro-1H-pyrrole with electrophiles is a common strategy to introduce functional groups that can then be elaborated into more complex structures. Additionally, it can serve as a diene or dienophile in cycloaddition reactions, providing access to fused heterocyclic systems.

Development of Ligands and Catalysts Incorporating the N-Benzyl-2,3-dihydro-1H-pyrrole Motif

The N-benzyl-2,3-dihydropyrrole scaffold is a component in the design of chiral ligands for asymmetric catalysis. Although specific examples where 1-benzyl-2,3-dihydro-1H-pyrrole itself is the final ligand are not extensively documented in high-impact catalytic systems, the broader class of chiral pyrrolidines derived from such precursors is of immense importance. These ligands are particularly effective in metal-catalyzed reactions, such as asymmetric hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The stereogenic centers can be introduced at various positions on the pyrrolidine ring, and the N-benzyl group can be retained or modified to fine-tune the steric and electronic properties of the resulting catalyst.

Exploration in Materials Science Research (e.g., Polymers, Functional Materials)

The exploration of 1-Benzyl-2,3-dihydro-1H-pyrrole in materials science is an emerging area. Its potential lies in its ability to be incorporated into polymer backbones or as a pendant group, potentially imparting specific properties to the resulting material. The pyrrolidine ring is known for its ability to coordinate with metal ions, suggesting potential applications in the development of functional polymers for metal ion sensing or extraction.

Furthermore, the reactivity of the double bond allows for polymerization reactions, such as ring-opening metathesis polymerization (ROMP) of related strained bicyclic derivatives, to produce polymers with heterocyclic units. These polymers could exhibit interesting thermal, optical, or electronic properties. While specific, large-scale applications are still under investigation, the fundamental structure of 1-Benzyl-2,3-dihydro-1H-pyrrole makes it a candidate for the design of novel functional materials.

Probes for Biological Research (excluding therapeutic/clinical outcomes)

The N-benzylpyrrolidine framework is a common feature in molecules designed to interact with biological targets, making 1-Benzyl-2,3-dihydro-1H-pyrrole a relevant starting point for the synthesis of molecular probes.

Derivatives of 1-Benzyl-2,3-dihydro-1H-pyrrole are utilized in the design of molecules for probing biological systems. For instance, the N-benzylpyrrolidine scaffold is found in compounds designed to interact with various receptors and enzymes. The benzyl (B1604629) group can be substituted to explore structure-activity relationships and to optimize binding to a specific biological target.

An example of its utility is in the synthesis of analogs of biologically active compounds to study their mechanism of action. By systematically modifying the structure of a lead compound that contains the N-benzylpyrrolidine moiety, researchers can identify the key structural features required for biological activity. This information is crucial for the design of more potent and selective molecular probes.

In Vitro Studies of Compound-Target Binding Affinities

Currently, there is a notable lack of specific in vitro studies in the accessible scientific literature that detail the compound-target binding affinities exclusively for "1-Benzyl-2,3-dihydro-1H-pyrrole".

Research has been conducted on structurally related compounds, providing insights into the potential biological targets of similar chemical scaffolds. For instance, a series of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidine conjugates have been synthesized and evaluated for their antimicrobial activity. rsc.org These studies, while not directly examining the title compound, suggest that the N-benzyl-dihydropyrrole moiety can be a component of molecules with biological activity. rsc.org

Similarly, other research has focused on fused 1H-pyrrole derivatives, designing them as inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov These investigations highlight the versatility of the pyrrole (B145914) core in designing molecules with specific binding properties to key proteins involved in cellular signaling and proliferation. nih.gov However, specific binding affinity data (such as Kd or IC50 values) for "1-Benzyl-2,3-dihydro-1H-pyrrole" against specific biological targets are not available in the reviewed literature.

Mechanistic Probes for Cellular Pathways

There is no direct evidence in the reviewed scientific literature to suggest that "1-Benzyl-2,3-dihydro-1H-pyrrole" has been specifically utilized as a mechanistic probe for elucidating cellular pathways.

The function of a mechanistic probe requires a compound to have a well-defined interaction with a specific biological target, allowing researchers to investigate the consequences of that interaction on cellular processes. While derivatives and more complex molecules containing the pyrrole structure are developed for such purposes, the foundational compound "1-Benzyl-2,3-dihydro-1H-pyrrole" itself has not been identified as a tool for such specific biological investigations in the available research. The design of mechanistic probes often involves the incorporation of reactive or reporter groups, or the optimization of the structure to achieve high potency and selectivity for a particular target, which are steps that go beyond the basic structure of "1-Benzyl-2,3-dihydro-1H-pyrrole".

Computational and Theoretical Investigations of 1 Benzyl 2,3 Dihydro 1h Pyrrole

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. For 1-benzyl-2,3-dihydro-1H-pyrrole, these studies focus on the distribution of electron density and the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The reactivity of a chemical compound is largely governed by its FMOs. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that reflects the molecule's chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.net

In 1-benzyl-2,3-dihydro-1H-pyrrole, the nitrogen atom's lone pair and the π-systems of the benzyl (B1604629) ring and the endocyclic double bond are the primary contributors to the HOMO. The LUMO is typically associated with the antibonding orbitals of these same π-systems. Computational studies on similar pyrrole (B145914) derivatives show that the distribution of these orbitals is key to predicting the regioselectivity and stereoselectivity of reactions such as cycloadditions. researchgate.net

Table 1: Conceptual Summary of Frontier Molecular Orbital Analysis

| Parameter | Significance in Computational Chemistry | Predicted Characteristics for 1-Benzyl-2,3-dihydro-1H-pyrrole |

| HOMO Energy | Indicates the propensity to donate electrons (nucleophilicity). Higher energy corresponds to greater electron-donating ability. researchgate.net | The nitrogen lone pair and aromatic ring contribute to a relatively high HOMO energy, suggesting nucleophilic character at the nitrogen and the double bond. |

| LUMO Energy | Indicates the propensity to accept electrons (electrophilicity). Lower energy corresponds to greater electron-accepting ability. | The antibonding π* orbitals of the benzyl and dihydropyrrole rings constitute the LUMO. |

| HOMO-LUMO Gap (ΔE) | A measure of chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net | The molecule is expected to have a moderate HOMO-LUMO gap, indicative of a stable but reactive compound capable of participating in various chemical transformations. |

Conformational Analysis and Stereochemical Properties of the N-Benzyl Dihydropyrrole Ring

The three-dimensional shape of 1-benzyl-2,3-dihydro-1H-pyrrole is not static. The five-membered dihydropyrrole ring is flexible and can adopt various conformations, typically described as envelope or twist forms. The bulky N-benzyl group plays a crucial role in determining the energetically preferred conformation and the stereochemical properties of the molecule.

In 1-benzyl-2,3-dihydro-1H-pyrrole, the benzyl group can be oriented in a pseudo-equatorial or pseudo-axial position relative to the dihydropyrrole ring. The pseudo-equatorial conformation is generally favored to minimize steric hindrance. The rotation around the N-CH₂ bond is also a key factor, leading to various rotamers with distinct energy levels. Understanding these conformational preferences is vital for designing molecules that can fit into specific biological receptors.

Reaction Mechanism Elucidation through Computational Modeling

1-Benzyl-2,3-dihydro-1H-pyrrole, containing an imine-like C=N bond within its structure, is a key participant in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. In these reactions, an azomethine ylide (the 1,3-dipole) generated from the dihydropyrrole or a related precursor reacts with a dipolarophile (e.g., an alkene or alkyne) to form a new five-membered ring. wikipedia.orgrsc.org

Computational modeling, primarily using DFT, is a powerful tool for elucidating the mechanisms of these reactions. nih.govresearchgate.net These studies can distinguish between different possible pathways, such as a concerted mechanism (where all bonds are formed in a single transition state) or a stepwise mechanism (involving the formation of an intermediate). nih.gov For example, computational investigations into the 1,3-dipolar cycloadditions of thiocarbonyl ylides and nitrilimines have detailed the zwitterionic and diradical intermediates that can occur in stepwise pathways and explained the origins of stereoselectivity. nih.govresearchgate.net

By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct a detailed potential energy surface for the reaction. This allows for the prediction of reaction rates, regioselectivity, and diastereoselectivity, providing insights that are often difficult to obtain through experimental means alone. acs.org

Molecular Dynamics Simulations of Compound Interactions

While quantum chemical methods provide insight into static molecular properties, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of conformational changes, solvent interactions, and binding events. nih.gov

For 1-benzyl-2,3-dihydro-1H-pyrrole, MD simulations could be employed to study its behavior in different solvent environments or its interaction with a biological macromolecule, such as a protein or DNA. For example, simulations could track the conformational flexibility of the dihydropyrrole ring and the N-benzyl group in an aqueous solution.

In the context of drug discovery, MD simulations are frequently used to refine the results of molecular docking. nih.govnih.gov After docking a ligand into a protein's binding site, an MD simulation can assess the stability of the resulting complex, revealing how the ligand and protein adapt to each other and providing a more accurate estimate of the binding affinity. Studies on various pyrrole-containing compounds have used MD simulations to confirm the stability of ligand-protein complexes and to understand the key interactions that govern binding. nih.govnih.gov

In Silico Screening and Molecular Docking Studies for Research Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, this involves docking a small molecule ligand, such as a derivative of 1-benzyl-2,3-dihydro-1H-pyrrole, into the active site of a target protein. The goal is to identify potential drug candidates by predicting their binding affinity and mode.

The pyrrole scaffold is present in many compounds with interesting biological activities. mdpi.comresearchgate.net Docking studies on various pyrrole derivatives have been conducted to explore their potential as inhibitors of enzymes implicated in diseases like cancer and tuberculosis. These studies have targeted enzymes such as enoyl-acyl carrier protein (ACP) reductase, dihydrofolate reductase (DHFR), and various protein kinases like EGFR and CDK2. nih.govmdpi.comvlifesciences.com

The results of these docking studies, often summarized by a "docking score," help to prioritize compounds for synthesis and biological testing. The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. This information is invaluable for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 2: Summary of Molecular Docking Studies on Related Pyrrole Derivatives

| Pyrrole Derivative Class | Target Enzyme | Key Findings from Docking Studies | Reference |

| Benzylidine pyrrole-2-carbohydrazides | Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) | Identified possible interactions between the synthesized compounds and the active site, rationalizing their antimycobacterial activity. | vlifesciences.com |

| Fused 1H-pyrroles and Pyrrolo[3,2-d]pyrimidines | Epidermal Growth Factor Receptor (EGFR) & Cyclin-Dependent Kinase 2 (CDK2) | Docking studies augmented antiproliferative activity data, showing interactions with the active sites of both kinases. | nih.gov |

| Dimethyl pyrrolyl benzohydrazides | Dihydrofolate Reductase (DHFR) & Enoyl ACP Reductase | Revealed favorable binding interactions with the active sites of both enzymes, suggesting a dual inhibitory mechanism. | mdpi.com |

Future Perspectives and Emerging Avenues in 1 Benzyl 2,3 Dihydro 1h Pyrrole Research

Novel Synthetic Paradigms and Sustainable Approaches

The development of new and sustainable methods for the synthesis of 1-benzyl-2,3-dihydro-1H-pyrrole and its analogs is a key area of ongoing research. Traditional synthetic routes are being challenged by innovative approaches that prioritize efficiency, safety, and environmental friendliness.

One promising direction is the adoption of green chemistry principles. This includes the use of water as a solvent, which is a safe and environmentally benign alternative to volatile organic compounds. For instance, efficient one-pot, three-component reactions have been developed for the synthesis of new pyrrole (B145914) derivatives in water at room temperature without the need for a catalyst. orgchemres.org Another green approach involves the use of reusable catalysts, such as L-proline functionalized manganese ferrite (B1171679) nanorods, which have been shown to be effective in the stereoselective synthesis of spirocyclic pyrrolidine (B122466) derivatives. rsc.orgrsc.org

Continuous flow chemistry is also emerging as a powerful tool for the synthesis of pyrrolidine libraries. This technology offers rapid, scalable, and cost-efficient access to chiral α-substituted pyrrolidines with high diastereoselectivity and yields. rsc.org The ability to perform reactions in a continuous flow system allows for precise control over reaction parameters, leading to improved product quality and reduced waste.

Furthermore, novel cyclization strategies are being explored. For example, the 5-endo-trig cyclization of conjugated 2-azaallyl radicals, generated under UV light, provides an efficient route to functionalized 4-pyrrolin-3-ones. acs.org Tandem reactions, such as the regioselective addition of nitrones to 1,3-enynes followed by rearrangement, are also being utilized to create highly substituted 2,3-dihydro-1H-pyrrole derivatives. nih.gov

The following table summarizes some of the novel and sustainable synthetic approaches being investigated:

| Synthetic Approach | Key Features | Example Application |

| Green Chemistry | Use of water as a solvent, reusable catalysts. | One-pot synthesis of pyrrole derivatives. orgchemres.org |

| Continuous Flow Chemistry | Rapid, scalable, and cost-efficient synthesis. | Construction of α-chiral pyrrolidine libraries. rsc.org |

| Novel Cyclization Strategies | 5-endo-trig cyclization of 2-azaallyl radicals. | Synthesis of functionalized 4-pyrrolin-3-ones. acs.org |

| Tandem Reactions | Regioselective addition and rearrangement. | Synthesis of highly substituted 2,3-dihydro-1H-pyrrole derivatives. nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Complex Derivatives

The detailed characterization of complex derivatives of 1-benzyl-2,3-dihydro-1H-pyrrole is crucial for understanding their structure-activity relationships. Advanced spectroscopic and analytical techniques are indispensable tools for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. A variety of 1D and 2D NMR techniques, including 1H, 13C, DEPT, COSY, HSQC, and HMBC, are routinely used to determine the relative and absolute configurations of novel compounds. rsc.orgnih.gov For instance, the molecular structure of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol, a complex indane derivative, was fully analyzed using a combination of these NMR methods along with X-ray crystallography. nih.gov

Mass spectrometry (MS) is another powerful technique for characterizing these compounds. Techniques such as ESI-HRMS are used to confirm the molecular formula of newly synthesized derivatives. rsc.org

X-ray crystallography provides definitive three-dimensional structural information, which is essential for understanding intermolecular interactions in the solid state. nih.gov This technique has been instrumental in establishing the trans,trans configuration of 1-phenyl-3-pyrrol-1-ylindan-2-carboxamide derivatives. nih.gov

The combination of these techniques allows for a comprehensive structural analysis of complex pyrrolidine derivatives. For example, the regioselectivity and stereochemistry of spirocyclic pyrrolidine/pyrrolizidine/pyrrolothiazolidine derivatives have been established using a combination of 1H, 13C, HMBC, HSQC, and COSY NMR spectroscopy. rsc.orgrsc.org

The following table highlights some of the key analytical techniques and their applications:

| Analytical Technique | Application | Example |

| 1D & 2D NMR Spectroscopy | Determination of relative and absolute configurations. | Structural elucidation of (1S,2S)-2-benzyl-2,3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol. nih.gov |

| Mass Spectrometry (ESI-HRMS) | Confirmation of molecular formula. | Characterization of N-benzyl-2,5-dihydro-1H-pyrrole-linked benzopyrimidines. rsc.org |

| X-ray Crystallography | Determination of 3D structure and intermolecular interactions. | Establishing the configuration of 1-phenyl-3-pyrrol-1-ylindan-2-carboxamides. nih.gov |

| Combined Spectroscopic Methods | Comprehensive structural analysis. | Characterization of spirocyclic pyrrolidine derivatives. rsc.orgrsc.org |

Interdisciplinary Research with Materials Science and Chemical Biology

The unique properties of the 1-benzyl-2,3-dihydro-1H-pyrrole scaffold make it a promising candidate for applications in materials science and chemical biology.

In materials science , pyrrole-containing compounds are of interest for the development of novel functional materials. researchgate.netmdpi.com For example, pyrrolidinium-based ionic liquids are being investigated for their potential use as electrolytes in Li-ion batteries. nih.gov The synthesis and characterization of these materials are crucial for determining their applicability in energy storage devices.

In chemical biology , pyrrolidine derivatives are being explored as versatile scaffolds for the development of novel biologically active compounds. nih.gov The pyrrolidine moiety is considered a crucial pharmacophore due to its hydrophilicity, basicity, and structural rigidity. tandfonline.com This has led to the synthesis of pyrrolidine-based molecules with a wide range of biological activities, including antidiabetic and anticancer properties. tandfonline.com For example, rhodamine-fused spiro-pyrrolidine derivatives have shown potential as potent α-amylase inhibitors. tandfonline.com

The development of research probes is another exciting area of interdisciplinary research. Pyrrolidine-fused chlorin (B1196114) derivatives are being synthesized and their spectral properties investigated for potential applications in photodynamic therapy and bioimaging. mdpi.com These compounds exhibit stable absorption and emission profiles, making them suitable for use as fluorescent probes.

The following table provides an overview of the interdisciplinary research areas:

| Research Area | Application | Example |

| Materials Science | Electrolytes for Li-ion batteries. | Pyrrolidinium-based ionic liquids. nih.gov |

| Chemical Biology | Biologically active compounds. | Pyrrolidine-based antidiabetic and anticancer agents. tandfonline.com |

| Research Probes | Photodynamic therapy and bioimaging. | Pyrrolidine-fused chlorin derivatives. mdpi.com |

High-Throughput Screening and Combinatorial Chemistry for Research Probes

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for accelerating the discovery of new research probes and drug candidates based on the 1-benzyl-2,3-dihydro-1H-pyrrole scaffold.

Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds. nih.gov An encoded combinatorial chemistry approach has been successfully used to synthesize and screen a library of highly functionalized pyrrolidines, leading to the identification of potent enzyme inhibitors. nih.govnih.govresearchgate.net This method is scalable and provides valuable structure-activity relationship data. nih.gov

High-throughput screening enables the rapid evaluation of these compound libraries for biological activity. thermofisher.com This approach has been used to identify potent inhibitors of angiotensin-converting enzyme (ACE) from a library of mercaptoacyl pyrrolidines. nih.govnih.gov The combination of combinatorial synthesis and HTS is a much more efficient strategy for drug discovery than traditional iterative deconvolution methods. nih.govnih.gov

The development of focused screening libraries, designed to target specific biological pathways or protein families, can further enhance the efficiency of the discovery process. thermofisher.com For example, libraries of pyrrolidine derivatives have been synthesized for screening against targets such as kinases, enzymes, and receptors involved in various diseases. tandfonline.com

The following table summarizes the key aspects of HTS and combinatorial chemistry in this field:

| Technique | Key Features | Example Application |

| Combinatorial Chemistry | Rapid synthesis of large compound libraries. | Synthesis of a library of highly functionalized pyrrolidines. nih.gov |

| High-Throughput Screening (HTS) | Rapid evaluation of biological activity. | Screening for angiotensin-converting enzyme (ACE) inhibitors. nih.govnih.gov |

| Encoded Libraries | Streamlined identification of active compounds and SAR data. | Identification of potent enzyme inhibitors from a pyrrolidine library. nih.govnih.gov |

| Focused Screening Libraries | Increased hit rates for specific biological targets. | Libraries targeting kinases, enzymes, and receptors. tandfonline.comthermofisher.com |

Theoretical Chemistry Contributions to Understanding Reactivity and Interactions

Theoretical chemistry and computational modeling provide invaluable insights into the reactivity and interactions of 1-benzyl-2,3-dihydro-1H-pyrrole and its derivatives, complementing experimental studies.

Density Functional Theory (DFT) calculations are widely used to investigate the electronic structure, reactivity, and reaction mechanisms of these compounds. frontiersin.org For example, DFT calculations have been used to understand the regioselectivity of the reaction between nitrosoalkenes and pyrrole derivatives, confirming that the reaction proceeds via a LUMOheterodiene-HOMOdienophile controlled cycloaddition. frontiersin.org These calculations can also predict the relative stabilities of different isomers and reaction intermediates. frontiersin.org

Molecular docking studies are employed to predict the binding modes and affinities of pyrrolidine derivatives with their biological targets. rsc.org This information is crucial for understanding structure-activity relationships and for the rational design of more potent and selective inhibitors. tandfonline.com For instance, molecular docking has been used to study the interactions of spiropyrrolidine derivatives with the active site of glucosamine-6-phosphate synthase. nih.gov

Molecular dynamics (MD) simulations can provide a dynamic picture of the interactions between these molecules and their environment. nih.gov MD simulations employing polarizable force fields have been used to predict the thermophysical properties of pyrrolidinium-based ionic liquids, which is important for their application as electrolytes. nih.gov

The following table highlights the contributions of theoretical chemistry to this research area:

| Theoretical Method | Application | Example |

| Density Functional Theory (DFT) | Understanding reactivity and reaction mechanisms. | Investigating the cycloaddition of nitrosoalkenes with pyrroles. frontiersin.org |

| Molecular Docking | Predicting binding modes and affinities. | Studying the interaction of spiropyrrolidines with enzyme active sites. nih.gov |

| Molecular Dynamics (MD) Simulations | Predicting thermophysical properties and dynamic interactions. | Simulating pyrrolidinium-based ionic liquids. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-2,3-dihydro-1H-pyrrole, and how can reaction conditions be optimized?

- Methodological Answer : A one-pot synthesis method involving nucleophilic aromatic substitution and cyclization is widely used. For example, methylenesulfones react with dihydropyrrole homologues (e.g., 5-methoxy-3,4-dihydro-2H-pyrrole) under reflux conditions to form the target compound. Optimization includes adjusting temperature (80–120°C), solvent polarity (DCM or DMSO), and catalyst choice (e.g., PdCl₂(dppf) for cross-coupling steps) . Multi-step routes may also employ gold-catalyzed cyclization of N-propargyl pyrrole derivatives, where regioselectivity is controlled by ligand design .

Q. How can researchers characterize the structure of 1-Benzyl-2,3-dihydro-1H-pyrrole using spectroscopic techniques?

- Methodological Answer : 1H-NMR is critical for confirming the dihydropyrrole core and benzyl substituent. Key signals include:

- Aromatic protons : Doublets (δ 6.07–6.23 ppm, J = 1.7–3.5 Hz) for the benzyl group .

- Dihydrogenated protons : Multiplet signals (δ 3.3–3.9 ppm) for the saturated pyrrole ring .

Mass spectrometry (HRMS) and IR spectroscopy (C-N stretches at ~1,200 cm⁻¹) further validate the molecular formula and functional groups.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in spectral data when analyzing substituted dihydropyrrole derivatives?

- Methodological Answer : Discrepancies in NMR coupling constants or integration ratios often arise from conformational flexibility or solvent effects. For example:

- Dynamic NMR experiments (variable-temperature or NOESY) can identify rotameric equilibria in benzyl-substituted derivatives .

- DFT calculations (e.g., B3LYP/6-31G*) predict proton chemical shifts and coupling constants to validate experimental data .

- X-ray crystallography (e.g., CCDC-deposited structures) provides definitive confirmation of regiochemistry in cyclized products .

Q. How can computational methods predict the reactivity of 1-Benzyl-2,3-dihydro-1H-pyrrole in cyclization reactions?

- Methodological Answer : Density Functional Theory (DFT) models evaluate transition states and regioselectivity. For gold-catalyzed cyclizations:

- Electrophilic π-activation at the pyrrole’s α-position directs cyclization pathways .

- Natural Bond Orbital (NBO) analysis quantifies charge distribution, identifying nucleophilic sites for cross-coupling reactions .

Tabulated data from computational studies (e.g., activation energies for competing pathways) guide experimental design .

Q. What are the challenges in achieving enantioselective synthesis of 1-Benzyl-2,3-dihydro-1H-pyrrole derivatives?

- Methodological Answer : Asymmetric induction requires chiral catalysts (e.g., l-menthol-derived auxiliaries) or enzymatic resolution. Key hurdles include:

- Steric hindrance from the benzyl group, which reduces substrate accessibility to chiral catalysts .

- Racemization risk during workup steps (e.g., acidic or high-temperature conditions).

Solutions include using bulky phosphine ligands (e.g., BINAP) in palladium-catalyzed asymmetric allylic alkylation .

Q. How does substitution at the pyrrole nitrogen impact the compound’s biological activity?

- Methodological Answer : The benzyl group enhances lipophilicity, improving blood-brain barrier penetration in pharmacological studies. Comparative assays (e.g., enzyme inhibition or receptor binding) between 1-benzyl and non-substituted analogs show:

- Increased potency against serotonin receptors (5-HT₂A) due to π-π stacking interactions .

- Reduced cytotoxicity compared to alkyl-substituted derivatives (e.g., ethyl groups) in cell viability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。